molecular formula C8H20Cl2N2O B1433031 Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride CAS No. 1394040-74-4

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride

Cat. No. B1433031
CAS RN: 1394040-74-4
M. Wt: 231.16 g/mol
InChI Key: RAQUGEPZOLFCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride is a chemical compound with the CAS Number: 1394040-74-4 . Its molecular weight is 231.16 . The IUPAC name for this compound is N,N-dimethyl-2-(3-pyrrolidinyloxy)ethanamine dihydrochloride . It is stored at room temperature and appears in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.16 . It is stored at room temperature and appears in the form of an oil .

Scientific Research Applications

Synthesis of Key Intermediates

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a crucial intermediate in the preparation of premafloxacin, an antibiotic with veterinary applications. The synthesis involves an asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Antioxidant Activity

  • Antioxidant Properties of Pyrrolyl Selenolopyridine Derivatives : Some pyrrolyl selenolopyridine compounds demonstrate notable antioxidant activity, potentially offering therapeutic benefits (Zaki et al., 2017).

Venom Analysis

  • Alkaloids in Australian Ant Venom : Novel pyrrolidines identified in ant venom have insecticidal properties, highlighting the chemical diversity and potential applications in pest control (Jones et al., 2005).

Catalysis

  • Nickel Pincer Complex Development : A nickel(II) pincer complex involving a pyrrolidino group shows efficacy in cross-coupling reactions of secondary alkyl halides (Garcia et al., 2016).

Chemical Analysis Techniques

  • Analysis of Aliphatic Amines in Water : Methods involving derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride have been developed for determining aliphatic amines in wastewater and surface water (Sacher et al., 1997).

Novel Syntheses

  • Synthesis of Pyrrolidines : The Michael reaction of chiral secondary enaminoesters with nitroethylenes results in pyrrolidines, useful in various pharmaceutical and chemical applications (Revial et al., 2000).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound also has several precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Mechanism of Action

Target of Action

The primary targets of Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .

Mode of Action

It is believed that the compound interacts with its targets through its pyrrolidin-3-yloxy and dimethylamine groups .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors interact with this compound are currently unknown .

properties

IUPAC Name

N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQUGEPZOLFCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
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Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
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Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
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Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Reactant of Route 5
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Reactant of Route 6
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride

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